(4R,5R)-dethiobiotin

Enzymology Biotin Biosynthesis Substrate Specificity

Researchers using generic dethiobiotin risk invalid kinetic data due to stereochemical mismatch with biotin synthase. (4R,5R)-Dethiobiotin (CAS 34879-36-2) is the defined non-natural stereoisomer essential for mapping enzyme active sites. - Maps BioB stereochemical constraints by comparing Km/Vmax against the natural (4R,5S) isomer. - Serves as a stringent negative control in L. casei biotin metabolism assays. - Enables engineering of streptavidin variants with tailored isomer affinities for biosensor applications.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B1251303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-dethiobiotin
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)O
InChIInChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8-/m1/s1
InChIKeyAUTOLBMXDDTRRT-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R,5R)-Dethiobiotin: Biotin Precursor Stereoisomer


(4R,5R)-dethiobiotin (CAS 34879-36-2, CHEBI:36998) is one of four possible diastereomers of dethiobiotin, the direct biological precursor in the biosynthesis of the essential vitamin biotin [1]. This compound is a monocarboxylic acid featuring a 2-oxoimidazolidine ring with defined (4R,5R) stereochemistry [2]. Its role as a substrate for the radical S-adenosyl-L-methionine (SAM) enzyme, biotin synthase (BioB), which converts dethiobiotin to biotin via sulfur insertion, makes it a crucial tool in enzymology and inhibitor studies [1].

Stereochemical-control probe for biotin synthase enzymologyDefined (4R,5R) configuration
Isomer-specific substrate kineticsDistinct from natural (4R,5S)-isomer
Chiral reference for biotin pathway studiesSupports enantiomer-attribution review

(4R,5R)-Dethiobiotin: Why Stereochemistry Matters


Dethiobiotin exists as four distinct stereoisomers, each with unique chiral configurations at the 4- and 5-positions of the imidazolidinone ring [1]. The term "dethiobiotin" often refers to a mixture or the naturally predominant (4R,5S)-isomer (D-dethiobiotin). However, these isomers are not functionally interchangeable. Biotin synthase (BioB) and other biotin pathway enzymes exhibit strict stereospecificity, recognizing only specific stereoisomers as substrates or inhibitors [2]. Substituting a generic dethiobiotin or a different isomer, such as the naturally occurring (4R,5S)-isomer, can lead to invalid kinetic data, failed enzymatic assays, and misleading biological results due to differential enzyme recognition and binding affinities [3].

Target compound
(4R,5R)-Dethiobiotin
Non-natural stereoisomer with defined substrate activity for biotin synthase.
Potential substitute
Generic dethiobiotin mixture
Isomer mixture may produce invalid kinetic data; enzyme recognition is stereospecific.
Target compound
(4R,5R)-Dethiobiotin
Reported as a biotin synthase substrate; weaker inhibitor in L. casei assays.
Potential substitute
Natural (4R,5S)-dethiobiotin
Acts as a competitive inhibitor rather than substrate in some systems; assay response may differ.

(4R,5R)-Dethiobiotin vs. Other Stereoisomers


Biotin Synthase Substrate Kinetics

While the (4R,5R)-isomer is a specific substrate, its affinity and conversion rate by biotin synthase differ significantly from other isomers. (4R,5R)-dethiobiotin is a key tool for determining stereospecific kinetic parameters. In a characterized system using Arabidopsis biotin synthase, dethiobiotin (used as a racemic or mixture) displayed a Michaelis constant (Km) of 30 μM [1]. This value provides a critical benchmark for the enzyme's substrate affinity and can be contrasted with the competitive inhibition behavior observed with other analogs, such as the naturally occurring (4R,5S)-isomer's inhibitory effect in bacterial systems [2].

Substrate Affinity
Class-level inference
Km = 30 μM
Reported substrate affinity context for biotin synthase
In vitro, Arabidopsis BioB expressed in E. coli
Enzymology Biotin Biosynthesis Substrate Specificity

Differential Activity in Bacterial Assays

In microbial assays, the biological activity of dethiobiotin isomers varies dramatically. (4R,5R)-dethiobiotin, as part of a mixture, demonstrates both growth-promoting and inhibitory activities depending on the organism and context. Crucially, desthiobiotin (as a racemic or undefined isomer mix) acts as a competitive inhibitor of biotin in Lactobacillus casei, with oxybiotin (another biotin analog) showing 50% of biotin's growth-promoting activity [1]. This highlights the functional dichotomy among analogs and the need for defined stereochemistry. (4R,5S)-dethiobiotin is 50% as active as biotin in promoting the growth of S. cerevisiae and is twice as effective as (4R,5R)-dethiobiotin in inhibiting fermentation in L. casei [2].

Isomer Activity
Cross-study comparable
(4R,5S) 2× more inhibitory than (4R,5R)
Isomer-specific assay context in L. casei fermentation
Growth inhibition vs. S. cerevisiae promotion differs
Microbiology Growth Inhibition Competitive Antagonism

Streptavidin Binding Affinity

While (4R,5R)-dethiobiotin is primarily an enzyme substrate, its close analog desthiobiotin (which can be a racemate or a specific isomer like (4R,5S)) has a well-characterized, reversible binding profile with streptavidin that is quantitatively distinct from biotin. Desthiobiotin binds with a dissociation constant (Kd) of approximately 10^-11 M, whereas biotin's affinity is nearly irreversible with a Kd of 10^-15 M . This four-order-of-magnitude difference in binding strength is a critical parameter for applications requiring gentle elution from streptavidin resins, a property that would be compromised if an undefined stereoisomer mixture were used. The (4R,5R)-isomer's precise affinity for avidin-like proteins is not as extensively documented but is expected to differ from the (4R,5S) isomer based on stereospecific recognition [1].

Binding Affinity
Class-level inference
Desthiobiotin Kd ~10⁻¹¹ M vs Biotin 10⁻¹⁵ M
Class-level binding context for avidin/streptavidin
(4R,5R) affinity not directly reported
Affinity Chromatography Protein Engineering Binding Affinity

Stereochemical Purity in Biosynthetic Pathways

The synthesis of all four diastereomers of dethiobiotin, including (4R,5R), has been achieved to enable the study of their individual roles. The total stereoselective synthesis confirms that the naturally occurring isomer is (4R,5S) [1]. This synthetic achievement provides a direct, quantitative comparison: the (4R,5R)-isomer is not the natural precursor and is produced with high stereochemical purity (>98% diastereomeric excess in synthetic routes) for use as a chiral probe [2]. In biological systems, biotin synthase is known to process specific isomers, and the use of a single, pure isomer is mandatory for tracking metabolic flux from dethiobiotin to biotin without confounding results from isomer interconversion or differential metabolism [3].

Chiral Identity
Class-level inference
(4R,5R) synthetic, non-natural isomer
Stereochemical-control context for pathway studies
Stereospecific synthesis; >98% de reported
Synthetic Chemistry Chiral Purity Metabolic Engineering

(4R,5R)-Dethiobiotin Applications


Biotin Synthase Stereochemical Probe

As a defined, non-natural stereoisomer, (4R,5R)-dethiobiotin is an essential tool for probing the active site geometry and substrate specificity of biotin synthase. By comparing its Km and Vmax with the natural (4R,5S) isomer, researchers can quantitatively map the stereochemical constraints of the enzyme's catalytic mechanism [1]. This is critical for understanding radical SAM enzyme function and for screening potential inhibitors targeting biotin synthesis in pathogenic bacteria or herbicide development [2].

Control for Growth Inhibition Assays

In microbiological studies, (4R,5R)-dethiobiotin serves as a negative control or comparative standard against the natural (4R,5S)-isomer. The data show that (4R,5S) acts as a competitive inhibitor of biotin in L. casei, while (4R,5R) has a distinct, weaker effect [1]. This allows for the dissection of biotin's growth-promoting effects from its analog's inhibitory effects, providing a more nuanced understanding of biotin metabolism and the potential for selective antimicrobial strategies [2].

Engineering Avidin/Streptavidin Mutants

The distinct binding properties of dethiobiotin isomers provide a platform for engineering avidin and streptavidin variants with tailored affinities. By challenging engineered proteins with specific stereoisomers like (4R,5R)-dethiobiotin, researchers can select for mutants that exhibit preferential binding to one isomer over another, creating tools for advanced affinity separations and biosensor applications [1].

Application
Selection Property
Validation Focus
Biotin synthase stereochemical probe
Isomer-specific substrate activity
Km and Vmax comparison with natural isomer
Growth inhibition assay control
Differential isomer activity profile
Isomer-specific inhibition in microbial models
Avidin/streptavidin mutant engineering
Stereospecific binding context
Isomer-preference binding and elution profiles

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